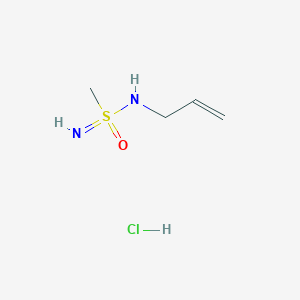

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

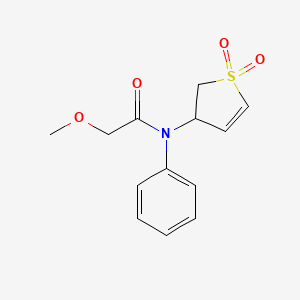

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride, commonly known as MSMP, is a chemical compound used in scientific research. This compound is a derivative of sulfa drugs and is used to study the physiological and biochemical effects of certain molecules on the human body.

Applications De Recherche Scientifique

Nanofiltration Membrane Development

Research has explored the synthesis of novel sulfonated aromatic diamine monomers used in developing thin-film composite (TFC) nanofiltration (NF) membranes. These membranes show promise in the treatment of dye solutions, significantly improving water flux and surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups plays a critical role in water permeation and dye rejection during TFC NF separation processes (Liu et al., 2012).

Potassium Channel Blocking Activity

A study on the synthesis of (4-methanesulfonamidophenoxy)propanolamines revealed their potential as class III antiarrhythmic agents. These compounds showed enhanced ability to block the channel conducting the delayed rectified potassium current, indicating potential applications in cardiac action potential duration management (Connors et al., 1991).

Metabolic Activation of Carcinogenic Compounds

Human liver sulfotransferases (STs) can metabolically activate several N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines. This process plays a significant role in determining individual susceptibility to environmental and dietary carcinogens, suggesting implications for understanding cancer risks (Chou et al., 1995).

Development of Magnetic Nanocatalysts

Research on 2-aminoethanesulfonic acid immobilized on functionalized Fe3O4@WO3 has led to the creation of efficient magnetic nanocatalysts for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles. This advancement offers a greener, rapid synthesis approach with significant environmental benefits (Ghasemzadeh & Akhlaghinia, 2017).

Sulfobetaine Copolymers for Biomedical Applications

Polysulfobetaines have emerged as a promising field due to their antifouling properties and hemocompatibility. Novel synthetic approaches have enabled the production of sulfobetaine copolymers with hydrophobic components, enhancing their applicability in various biomedical contexts (Woodfield et al., 2014).

Biocatalysis in Drug Metabolism

The application of biocatalysis in drug metabolism has been demonstrated in studies involving LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. Utilizing microbial-based systems like Actinoplanes missouriensis, researchers produced mammalian metabolites in significant quantities, aiding in the structural characterization of these metabolites (Zmijewski et al., 2006).

Propriétés

IUPAC Name |

N-(methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS.ClH/c1-3-4-6-8(2,5)7;/h3H,1,4H2,2H3,(H2,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHZQMFNLCRQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)NCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)